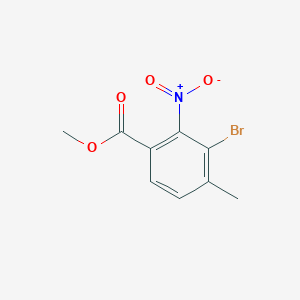

Methyl 3-bromo-4-methyl-2-nitrobenzoate

Description

Properties

CAS No. |

320740-33-8 |

|---|---|

Molecular Formula |

C9H8BrNO4 |

Molecular Weight |

274.07 g/mol |

IUPAC Name |

methyl 3-bromo-4-methyl-2-nitrobenzoate |

InChI |

InChI=1S/C9H8BrNO4/c1-5-3-4-6(9(12)15-2)8(7(5)10)11(13)14/h3-4H,1-2H3 |

InChI Key |

CNRZAPHTDRGVDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)OC)[N+](=O)[O-])Br |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic data for Methyl 3-bromo-4-methyl-2-nitrobenzoate

An In-depth Technical Guide to the Spectroscopic Data of Methyl 3-bromo-4-methyl-2-nitrobenzoate

Introduction

Methyl 3-bromo-4-methyl-2-nitrobenzoate is a polysubstituted aromatic compound with significant potential in synthetic organic chemistry, serving as a versatile intermediate in the development of novel pharmaceutical agents and functional materials. The strategic placement of bromo, methyl, and nitro groups on the methyl benzoate scaffold creates a unique electronic and steric environment, making the elucidation of its precise structure a critical undertaking. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecule's architecture.

This technical guide offers a comprehensive overview of the expected spectroscopic data for Methyl 3-bromo-4-methyl-2-nitrobenzoate, designed for researchers, scientists, and drug development professionals. By integrating foundational principles with data from analogous structures, this document provides a robust framework for interpreting the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data of this compound. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Molecular Structure and Atom Numbering

A clear numbering system is essential for unambiguous spectral assignments. The structure of Methyl 3-bromo-4-methyl-2-nitrobenzoate with the IUPAC numbering is presented below.

Caption: Molecular structure of Methyl 3-bromo-4-methyl-2-nitrobenzoate with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, integration, and splitting pattern of each signal are diagnostic of the proton's location and its neighboring protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation :

-

Weigh approximately 5-25 mg of high-purity Methyl 3-bromo-4-methyl-2-nitrobenzoate.[1]

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[2][3]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette into a clean 5 mm NMR tube.[3][4]

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-5 | 7.6 - 7.8 | Doublet (d) | 1H | ~8.0 |

| H-6 | 7.8 - 8.0 | Doublet (d) | 1H | ~8.0 |

| OCH₃ | ~3.9 | Singlet (s) | 3H | - |

| Ar-CH₃ | ~2.5 | Singlet (s) | 3H | - |

Interpretation of the ¹H NMR Spectrum

The aromatic region of the spectrum is expected to show two doublets, corresponding to H-5 and H-6. These two protons are ortho to each other, leading to a doublet-of-doublets splitting pattern with a typical ortho coupling constant of approximately 8.0 Hz.

-

H-6 : This proton is ortho to the electron-withdrawing nitro group, which will cause a significant downfield shift.[5]

-

H-5 : This proton is meta to the nitro group and ortho to the methyl group. The electron-donating nature of the methyl group will cause a slight upfield shift compared to H-6.[6]

-

OCH₃ : The methyl protons of the ester group are expected to appear as a singlet around 3.9 ppm.

-

Ar-CH₃ : The methyl protons attached to the aromatic ring will resonate as a singlet at approximately 2.5 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Experimental Protocol: ¹³C NMR

-

Sample Preparation :

-

Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent.[1]

-

Follow the same dissolution and filtration procedure as for ¹H NMR.

-

-

Data Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon appears as a singlet.

-

A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[7]

-

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~164 |

| C-1 | ~132 |

| C-2 | ~148 |

| C-3 | ~125 |

| C-4 | ~140 |

| C-5 | ~135 |

| C-6 | ~128 |

| OCH₃ | ~53 |

| Ar-CH₃ | ~20 |

Interpretation of the ¹³C NMR Spectrum

The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring.

-

C=O : The carbonyl carbon of the ester is expected to be the most downfield signal.

-

C-2 : The carbon attached to the strongly electron-withdrawing nitro group will be significantly deshielded.[8]

-

C-4 : The carbon bearing the methyl group will also be downfield.

-

C-3 : The carbon attached to the bromine atom will be influenced by the halogen's electronegativity and heavy atom effect.[9]

-

C-1, C-5, C-6 : The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of all substituents.

-

OCH₃ and Ar-CH₃ : The methyl carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: FTIR (KBr Pellet)

-

Sample Preparation :

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[10][11] The KBr should be thoroughly dried to avoid moisture peaks in the spectrum.[12]

-

The mixture should be ground to a fine, homogeneous powder.

-

Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.[13][14]

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Predicted IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃) | 2980 - 2850 | Medium to Weak |

| Ester C=O Stretch | 1730 - 1715 | Strong |

| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong |

| Aromatic C=C Stretch | 1600 - 1400 | Medium |

| Symmetric NO₂ Stretch | 1360 - 1290 | Strong |

| Ester C-O Stretch | 1300 - 1100 | Strong |

| C-Br Stretch | 680 - 515 | Medium to Strong |

Interpretation of the IR Spectrum

The IR spectrum will be dominated by strong absorptions from the nitro and ester groups.

-

Nitro Group : Two very strong and characteristic bands are expected for the asymmetric and symmetric stretching of the NO₂ group.[15][16][17]

-

Ester Group : A strong absorption for the C=O stretch will be prominent.[18][19][20][21] Additionally, strong C-O stretching bands will be present.

-

Aromatic Ring : C-H stretching above 3000 cm⁻¹ and C=C stretching bands in the 1600-1400 cm⁻¹ region confirm the presence of the aromatic ring.[22][23]

-

C-Br Bond : The C-Br stretch appears in the fingerprint region and can be used to confirm the presence of the bromine substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation :

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).[24]

-

-

Data Acquisition :

-

Inject the sample into the GC-MS system. The gas chromatograph will separate the compound from any impurities before it enters the mass spectrometer.

-

The mass spectrometer will ionize the molecules (typically using Electron Ionization, EI) and separate the resulting ions based on their mass-to-charge ratio (m/z).[25][26][27]

-

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺) : A prominent molecular ion peak is expected. Due to the presence of bromine, this will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[28][29] The nominal molecular weight is approximately 274 g/mol .

-

Key Fragments :

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of Methyl 3-bromo-4-methyl-2-nitrobenzoate.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation of Methyl 3-bromo-4-methyl-2-nitrobenzoate. By combining the predictive power of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently confirm the identity and purity of this important chemical intermediate. The detailed protocols and interpretation guidelines presented herein are intended to support the work of scientists in the fields of chemical synthesis and drug development, ensuring the accurate characterization of novel molecules.

References

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 4. sites.bu.edu [sites.bu.edu]

- 5. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. FTâIR Sample Preparation - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 11. scienceijsar.com [scienceijsar.com]

- 12. kinteksolution.com [kinteksolution.com]

- 13. FTIR sample preparation (KBr pellets) - Specac Ltd [specac.com]

- 14. helsinki.fi [helsinki.fi]

- 15. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. uanlch.vscht.cz [uanlch.vscht.cz]

- 23. bellevuecollege.edu [bellevuecollege.edu]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 26. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]

- 27. chromatographyonline.com [chromatographyonline.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. savemyexams.com [savemyexams.com]

- 30. researchgate.net [researchgate.net]

- 31. chem.libretexts.org [chem.libretexts.org]

Starting materials for Methyl 3-bromo-4-methyl-2-nitrobenzoate synthesis

Title: Strategic Synthesis and Starting Materials for Methyl 3-bromo-4-methyl-2-nitrobenzoate

Executive Summary

Methyl 3-bromo-4-methyl-2-nitrobenzoate (CAS: 320740-33-8) is a highly functionalized aromatic building block essential for the development of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors targeting EGFR mutations. The synthesis of this polysubstituted benzene ring requires precise control over regioselectivity. This technical guide evaluates the starting materials, mechanistic causality, and experimental protocols for its synthesis, contrasting the traditional Electrophilic Aromatic Substitution (EAS) approach with the highly regioselective Sandmeyer pathway.

Retrosynthetic Analysis & Starting Material Selection

The target ester is derived from its corresponding carboxylic acid, 3-bromo-4-methyl-2-nitrobenzoic acid (CAS: 320740-32-7). To synthesize this key intermediate, two primary starting materials and their respective pathways are utilized in the industry:

-

Route A (The EAS Route): Starts from the readily available 4-methylbenzoic acid (p-toluic acid). It relies on sequential electrophilic bromination and nitration [1].

-

Route B (The Sandmeyer Route): Starts from 3-amino-4-methyl-2-nitrobenzoic acid. It utilizes diazotization followed by copper-catalyzed halogenation to guarantee regiochemical fidelity [2][3].

Figure 1: Comparison of the EAS (Route A) and Sandmeyer (Route B) synthetic pathways.

Mechanistic Causality in Regioselective Functionalization

Understanding the electronic and steric directing effects is critical for selecting the optimal synthetic route and ensuring a self-validating protocol.

The Flaw of the EAS Route (Route A):

When 4-methylbenzoic acid undergoes bromination, the activating methyl group (ortho/para directing) and the deactivating carboxylic acid (meta directing) synergistically direct the incoming bromine atom to the 3-position, yielding 3-bromo-4-methylbenzoic acid. However, the subsequent nitration step introduces severe regioselectivity challenges. The nitronium ion (

Figure 2: Competing directing effects during the nitration of 3-bromo-4-methylbenzoic acid.

The Superiority of the Sandmeyer Route (Route B): To bypass the steric hindrance and poor regioselectivity of direct nitration, pharmaceutical scale-ups utilize 3-amino-4-methyl-2-nitrobenzoic acid. By employing the Sandmeyer reaction, the amino group at the exact 3-position is converted into a diazonium salt and subsequently displaced by a bromide ion. This mechanistic choice completely eliminates the formation of the 5-nitro byproduct, securing an 86.5% yield of the pure 3-bromo-4-methyl-2-nitrobenzoic acid isomer [2][3].

Step-by-Step Experimental Methodologies

Protocol A: Sandmeyer Synthesis of 3-Bromo-4-methyl-2-nitrobenzoic Acid Causality Note: Hydrobromic acid (HBr) is strictly used instead of HCl to prevent the competitive chlorination of the aromatic ring during the diazonium displacement phase.

-

Preparation: Suspend 3-amino-4-methyl-2-nitrobenzoic acid (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%) and cool the mixture to 0–5 °C using an ice-salt bath.

-

Diazotization: Slowly add a chilled aqueous solution of sodium nitrite (

, 1.1 eq) dropwise. Critical: Maintain the internal temperature below 5 °C to prevent premature nitrogen evolution and diazonium decomposition. Stir for 30 minutes. -

Halogenation: Gradually transfer the cold diazonium solution into a separate flask containing a suspension of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr at room temperature.

-

Completion: Heat the mixture to 60 °C for 1.75 hours until nitrogen gas evolution completely ceases [3].

-

Workup: Cool the mixture, filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure acid (86.5% yield) [2].

Protocol B: Fischer Esterification to the Target Methyl Ester Causality Note: Esterification is an equilibrium process. Excess methanol and a strong acid catalyst are required, alongside active water removal, to drive the reaction to the product side according to Le Chatelier's principle.

-

Setup: Dissolve the synthesized 3-bromo-4-methyl-2-nitrobenzoic acid in anhydrous methanol (10 volumes).

-

Catalysis: Carefully add concentrated sulfuric acid (

, 0.1 eq) dropwise under continuous stirring. -

Reflux: Heat the reaction mixture to reflux (approx. 65 °C) for 12–16 hours. Use a Soxhlet extractor fitted with activated molecular sieves (3Å) to continuously remove water from the condensed methanol [1].

-

Isolation: Concentrate the mixture under reduced pressure, neutralize with saturated aqueous sodium bicarbonate (

), and extract with ethyl acetate. Dry the organic layer over anhydrous

Quantitative Data & Yield Optimization

Table 1: Comparative Analysis of Synthetic Routes for the Precursor Acid

| Metric | Route A: Direct EAS | Route B: Sandmeyer Reaction |

| Starting Material | 4-Methylbenzoic acid | 3-Amino-4-methyl-2-nitrobenzoic acid |

| Reaction Steps | 2 (Bromination, Nitration) | 1 (Diazotization/Halogenation) |

| Regioselectivity | Poor (Mixture of 2-nitro & 5-nitro) | Excellent (100% specific to 3-bromo) |

| Purification Need | High (Column Chromatography) | Low (Simple Recrystallization) |

| Typical Yield | < 40% (Isolated target isomer) | 86.5% [2][3] |

| Scalability | Low (Due to isomer separation) | High (Validated in patent literature) |

Downstream Applications in Drug Development

The synthesized Methyl 3-bromo-4-methyl-2-nitrobenzoate serves as a critical junction in oncology drug discovery. The nitro group can be chemoselectively reduced to an amine using iron powder (Fe) and hydrochloric acid in ethanol. This reduction yields a 2-amino derivative that is subsequently cyclized into substituted quinazolines. These quinazoline scaffolds are potent kinase inhibitors, specifically engineered to target and inhibit abnormal signal transduction in EGFR-mutated cancers [2].

References

- Google Patents. "US10653701B2 - Substituted quinazolines for inhibiting kinase activity".

-

Molaid. "2-硝基-3-氨基-4-甲基苯甲酸 | 37901-90-9". Molaid Chemical Database.[Link]

Mechanistic Elucidation and Controlled Nitration of Methyl 4-Methylbenzoate: A Technical Guide

Executive Summary

The regioselective nitration of aromatic compounds is a foundational transformation in organic synthesis, material science, and drug development. This whitepaper provides an in-depth technical analysis of the nitration of methyl 4-methylbenzoate (methyl p-toluate). By deconstructing the synergistic directing effects of its substituents and detailing a self-validating experimental protocol, this guide bridges theoretical electrophilic aromatic substitution (EAS) kinetics with field-proven laboratory practices.

Substrate Profiling & Synergistic Directing Effects

Methyl 4-methylbenzoate is an archetypal aromatic substrate featuring two distinct functional groups situated at para positions relative to each other: a methoxycarbonyl group (-COOCH₃) at C1 and a methyl group (-CH₃) at C4 1[1].

The regiochemical outcome of its nitration is a textbook example of synergistic directing effects:

-

The Methyl Group (-CH₃): Acts as an electron-donating group (EDG) via hyperconjugation and induction. It activates the aromatic ring and directs incoming electrophiles to its ortho positions (C3 and C5) 2[2].

-

The Ester Group (-COOCH₃): Acts as an electron-withdrawing group (EWG) via resonance. It deactivates the ring and directs electrophiles to its meta positions (which are also C3 and C5) 2[2].

Because these groups are perfectly aligned to reinforce one another, the electrophilic attack is funneled exclusively to the 3-position, yielding methyl 4-methyl-3-nitrobenzoate with exceptional regioselectivity.

Mechanistic Elucidation of Electrophilic Aromatic Substitution (EAS)

Generation of the Nitronium Ion

The reaction initiates with the formation of the active electrophile. In a mixed-acid system, concentrated sulfuric acid acts as a Brønsted acid to protonate nitric acid. Subsequent dehydration yields the highly reactive, linear nitronium ion (NO₂⁺)3[3].

Electrophilic Attack and the Arenium Ion

The π-electron cloud of the aromatic ring attacks the nitronium ion at the C3 position. This rate-determining step disrupts aromaticity, forming a resonance-stabilized carbocation known as the arenium ion (sigma complex). Computational studies on related EAS reactions indicate that the activation energy barrier (ΔE) for this step is heavily influenced by pre-existing substituents, with theoretical barrier heights correlating strongly with experimental kinetic data 4[4].

Rearomatization

A weak base in the reaction mixture (typically HSO₄⁻) abstracts the proton from the sp³-hybridized carbon of the arenium ion. The electrons from the C-H bond collapse back into the ring, restoring the aromatic system and finalizing the substitution.

Logical flow of the Electrophilic Aromatic Substitution (EAS) mechanism.

Quantitative Data & Kinetic Parameters

The following table summarizes the critical thermodynamic and kinetic parameters governing this specific nitration workflow.

| Parameter | Value | Causality / Significance |

| Reaction Temperature | 0–5 °C | Suppresses dinitration and ester hydrolysis2[2]. |

| Regioselectivity | >95% (3-position) | Synergistic reinforcement by -CH₃ (ortho) and -COOCH₃ (meta) 2[2]. |

| Active Electrophile | NO₂⁺ | Generated via dehydration of HNO₃ by H₂SO₄ 3[3]. |

| Computed Barrier (ΔE) | ~ -0.29 a.u. | Reflects the activation energy for arenium ion formation in related EAS reactions4[4]. |

Field-Proven Experimental Protocol: A Self-Validating System

To ensure reproducibility, high yield, and safety, the following protocol incorporates built-in validation checks and strict thermodynamic controls.

Step-by-step experimental workflow for the nitration of methyl 4-methylbenzoate.

Reagent Preparation & Substrate Dissolution

-

Methodology: Dissolve 5.0 g of methyl 4-methylbenzoate in 15 mL of concentrated sulfuric acid in a 125 mL Erlenmeyer flask. Chill the flask in an ice-water bath to 0–5 °C.

-

Causality: Sulfuric acid serves a dual purpose as both the solvent and the catalyst. Chilling the substrate prior to the addition of the nitrating agent prevents localized exothermic spikes that could lead to unwanted dinitration or ester hydrolysis 2[2].

Electrophilic Addition

-

Methodology: In a separate vial, carefully mix 5 mL of concentrated nitric acid with 5 mL of concentrated sulfuric acid over ice. Add this nitrating mixture dropwise to the substrate solution using a Pasteur pipette, strictly maintaining the internal temperature below 5 °C.

-

Causality: The generation of the nitronium ion and the subsequent EAS are highly exothermic. Dropwise addition ensures the heat dissipation rate exceeds the heat generation rate, preserving regioselectivity and preventing the degradation of the ester functional group2[2].

Reaction Incubation & Quenching

-

Methodology: Once addition is complete, allow the mixture to stir at room temperature for 15 minutes. Subsequently, pour the reaction mixture over 50 g of crushed ice.

-

Causality: The brief incubation allows the reaction to reach completion. Pouring the highly acidic mixture over ice simultaneously quenches the reaction, dilutes the acid to halt further electrophilic generation, and acts as an anti-solvent. The sudden drop in solubility forces the hydrophobic product, methyl 4-methyl-3-nitrobenzoate, to precipitate out of solution as a solid.

Isolation and Analytical Validation (Self-Validating Check)

-

Methodology: Isolate the crude solid via vacuum filtration and wash thoroughly with cold water until the filtrate is pH neutral. Recrystallize the product from a minimal amount of hot methanol.

-

Validation: The protocol is self-validating through post-process analytical checks. The purity of the recrystallized product must be verified via melting point analysis. Pure methyl 4-methyl-3-nitrobenzoate exhibits a sharp melting point of 52–54 °C. A depressed or broad melting range indicates incomplete washing of residual acids or the presence of dinitrated byproducts, necessitating a second recrystallization.

References

- Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances, ACS Omega,

- Methyl 2-amino-4-methyl-5-nitrobenzo

- Benzocaine synthesis from toluene and p-xylene, The Science Snail,

- PPh3-Assisted Esterification of Acyl Fluorides with Ethers via C(sp3)

Sources

Regioselectivity in the Bromination of Methyl-2-Nitrobenzoates: Mechanisms, Directing Effects, and Synthetic Protocols

Executive Summary

Methyl-2-nitrobenzoates and their alkylated derivatives are highly versatile scaffolds in pharmaceutical chemistry, serving as critical intermediates for complex active pharmaceutical ingredients (APIs) such as the antineoplastic drug Lenalidomide and the experimental therapeutic ABBV-105[1],[2]. However, the functionalization of these molecules via bromination presents a profound regioselectivity challenge. Depending on the reaction conditions, bromination can be directed either to the aromatic ring via an Electrophilic Aromatic Substitution (SEAr) pathway or to an alkyl side chain via a radical mechanism[3].

As a Senior Application Scientist, it is imperative to move beyond empirical trial-and-error and understand the fundamental thermodynamic and kinetic principles driving these reactions. This whitepaper provides an in-depth mechanistic analysis of both bromination pathways, supported by self-validating experimental protocols designed for high-fidelity scale-up.

Electrophilic Aromatic Substitution (SEAr): Overriding Directing Biases

When the synthetic objective is to halogenate the aromatic core (e.g., synthesizing methyl 4-bromo-3-methyl-2-nitrobenzoate), chemists must navigate a highly deactivated pi-system.

The Causality of Regioselectivity

In polyfunctionalized systems like methyl 3-methyl-2-nitrobenzoate, the aromatic ring is profoundly deactivated by two strongly electron-withdrawing groups: the nitro group (-NO₂) and the methyl ester (-COOMe)[3]. Both groups exert a meta-directing influence. Conversely, the presence of a methyl group provides a competing ortho/para-directing activating effect.

Because of the severe deactivation caused by the -NO₂ and -COOMe groups, spontaneous halogenation with diatomic bromine (Br₂) is kinetically unviable. The activation energy barrier must be lowered using a strong Lewis acid catalyst (e.g., FeBr₃ or AlCl₃)[4]. The Lewis acid polarizes the Br-Br bond, generating a highly reactive bromonium electrophile (Br⁺).

The ultimate regioselectivity is dictated by a synergistic combination of electronic activation and steric shielding. The ester group's steric bulk effectively shields adjacent positions, while the methyl group electronically activates the C4 and C6 positions. Consequently, FeBr₃-catalyzed bromination selectively funnels the electrophile to the sterically accessible C4 position[3].

Figure 1: Directing group effects governing SEAr regioselectivity in methyl-2-nitrobenzoates.

Benzylic Radical Bromination: The Wohl-Ziegler Pathway

When the target requires functionalization of the alkyl side chain—such as the preparation of methyl 2-(bromomethyl)-3-nitrobenzoate, the crucial precursor for Lenalidomide—the SEAr pathway must be entirely suppressed[1],[5].

The Causality of Regioselectivity

This transformation relies on the Wohl-Ziegler bromination mechanism. The regioselectivity here is governed strictly by Bond Dissociation Energy (BDE). The benzylic C-H bonds are significantly weaker than the aromatic C-H bonds.

Upon thermal homolytic cleavage of an initiator like azobisisobutyronitrile (AIBN), the resulting radical abstracts a benzylic hydrogen. The intermediate benzylic radical is highly stabilized by resonance with the aromatic pi-system[6]. Reagents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are utilized because they maintain a very low, steady-state concentration of Br₂ in the solution, which prevents competing electrophilic addition or aromatic substitution[1].

Quantitative Regioselectivity Data

The following table summarizes the divergent reaction conditions required to achieve absolute regiocontrol in methyl-2-nitrobenzoate derivatives.

| Substrate | Target Position | Brominating Agent | Catalyst / Initiator | Reaction Pathway | Typical Yield |

| Methyl 3-methyl-2-nitrobenzoate | Aromatic C4 | Br₂ | FeBr₃ | SEAr | >90% |

| Methyl 2-methyl-3-nitrobenzoate | Benzylic -CH₃ | NBS or DBDMH | AIBN (55-75°C) | Radical | 85-95% |

| Methyl 2-methyl-3-nitrobenzoate | Benzylic -CH₃ | Br₂ | hν (UV Light) | Radical | 70-80% |

Self-Validating Experimental Protocol: Benzylic Bromination

To ensure trustworthiness and reproducibility, the following protocol for the synthesis of methyl 2-(bromomethyl)-3-nitrobenzoate is designed as a self-validating system. Every step includes an operational causality and an In-Process Control (IPC) to verify success before proceeding.

Step 1: System Preparation

-

Action: Charge a dry, nitrogen-purged reactor with methyl 2-methyl-3-nitrobenzoate (1.0 eq) and acetonitrile (5 volumes)[1].

-

Causality: Acetonitrile is selected over traditional carbon tetrachloride (CCl₄) due to modern environmental compliance. Furthermore, its polarity perfectly solubilizes the substrate while allowing the succinimide byproduct to be easily managed during downstream isolation[5].

Step 2: Reagent Addition

-

Action: Add NBS (1.2 eq) and AIBN (0.1 eq) to the stirring mixture[5].

-

Causality: A slight stoichiometric excess of NBS ensures complete conversion. AIBN is strictly preferred over benzoyl peroxide (BPO) because its 10-hour half-life temperature (~65°C) perfectly aligns with the reflux temperature of acetonitrile, providing a controlled, steady-state radical flux without the risk of thermal runaway[1].

Step 3: Thermal Initiation

-

Action: Heat the reaction mixture to 55-75°C under a nitrogen atmosphere for 12-15 hours[1].

Step 4: In-Process Control (IPC) - The Self-Validation Node

-

Action: Sample the reaction and monitor via HPLC.

-

Validation Logic: The reaction must only be quenched when the starting material peak area is <1%. If the reaction is quenched prematurely, the unreacted starting material will co-crystallize with the product. If conversion stalls at >1%, the operator is instructed to spike an additional 0.05 eq of AIBN to re-initiate the radical chain[1].

Step 5: Isolation

-

Action: Concentrate the acetonitrile under vacuum (~80% volume removal) and induce crystallization[1].

-

Causality: Removing the bulk solvent forces the highly crystalline bromomethyl product out of solution, while retaining the highly soluble succinimide byproduct in the mother liquor, yielding a highly pure intermediate ready for downstream amination[6].

Figure 2: Self-validating experimental workflow for benzylic radical bromination.

References

-

Title: Process for synthesis of lenalidomide (US10392364B2) | Source: Google Patents | URL: 1

-

Title: Buy Methyl 4-bromo-3-methyl-2-nitrobenzoate | 821773-44-8 | Source: Smolecule | URL: 3

-

Title: Methyl 4,5-dimethyl-2-nitrobenzoate | 90922-74-0 | Source: Benchchem | URL: 4

-

Title: Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 | Source: ChemicalBook | URL: 5

-

Title: What is Methyl 2-bromomethyl-3-nitrobenzoate and its Applications? - FAQ | Source: Guidechem | URL: 6

-

Title: Scalable Synthesis of ABBV-105 Enabled by Suzuki Coupling | Source: Organic Process Research & Development - ACS Publications | URL: 2

Sources

- 1. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buy Methyl 4-bromo-3-methyl-2-nitrobenzoate | 821773-44-8 [smolecule.com]

- 4. Methyl 4,5-dimethyl-2-nitrobenzoate | 90922-74-0 | Benchchem [benchchem.com]

- 5. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

The Multifaceted Biological Activity of Substituted Nitrobenzoates: A Technical Guide for Drug Development

Executive Summary

The nitrobenzoate scaffold—characterized by a benzene ring substituted with an electron-withdrawing nitro group and a carboxylate moiety—has emerged as a highly versatile pharmacophore in medicinal chemistry. The unique electronic properties imparted by the nitro group significantly influence the molecule's lipophilicity, redox potential, and susceptibility to enzymatic hydrolysis. This technical guide explores the mechanistic foundations of substituted nitrobenzoates, detailing their antimicrobial, anti-angiogenic, and antimalarial activities, while providing field-proven, self-validating protocols for their preclinical evaluation.

Mechanistic Foundations of Biological Activity

Antimicrobial and Antitubercular Efficacy

Substituted nitrobenzoates exhibit profound antimicrobial properties, particularly against challenging pathogens such as Mycobacterium tuberculosis and Candida species. The efficacy of these compounds is largely driven by a dual-action mechanism. First, the electron-withdrawing nature of the nitro group increases the electrophilicity of the ester carbonyl, making it an ideal substrate for mycobacterial esterases. Upon cellular entry, the ester is rapidly hydrolyzed into a weak acid, leading to lethal cytosolic acidification. Concurrently, the nitro group undergoes bioreduction by bacterial nitroreductases, generating highly reactive nitrogen species (RNS) that induce catastrophic oxidative damage to DNA and cellular proteins 1.

Furthermore, specific derivatives like 3-methyl-4-nitrobenzoate have demonstrated potent antifungal activity. In silico modeling and in vitro assays suggest that these compounds target thymidylate kinase (TPMK), a critical enzyme for fungal DNA synthesis, effectively inhibiting the growth of opportunistic pathogens like Candida guilliermondii2.

Mechanistic pathway of nitrobenzoate activation via ester hydrolysis and bioreduction.

Anticancer and Anti-Angiogenic Properties

Beyond infectious diseases, nitrobenzoate derivatives are being actively investigated for their antineoplastic and anti-angiogenic potential. Tumor progression relies heavily on angiogenesis—the formation of new blood vessels from pre-existing ones. Recent in vivo studies utilizing zebrafish models have demonstrated that novel nitrobenzoate-derived compounds, such as Compound X8, significantly impair vascular development. The primary mechanism involves the targeted disruption of the Bone Morphogenetic Protein (BMP) signaling pathway, which is essential for endothelial cell sprouting and the formation of the caudal vein plexus (CVP) 3. By inhibiting this pathway, nitrobenzoates effectively starve developing micro-tumors of their blood supply.

Inhibition of BMP-mediated endothelial sprouting and vascular development by Compound X8.

Antimalarial Activity via Organometallic Complexation

The biological activity of nitrobenzoates can be dramatically enhanced through complexation with organometallic moieties. For instance, organotin(IV) nitrobenzoate complexes have shown exceptional antimalarial activity against Plasmodium falciparum. The lipophilic nature of the triphenyltin(IV) moiety facilitates rapid penetration of the parasitic membrane, while the nitrobenzoate ligand stabilizes the complex and contributes to intracellular oxidative stress. Studies indicate that the antimalarial potency is directly correlated with the number of carbon atoms in the organotin ligand, with triphenyltin(IV) derivatives exhibiting the highest efficacy 4.

Quantitative Data Summary

The table below consolidates the key quantitative metrics demonstrating the broad-spectrum efficacy of various substituted nitrobenzoates across different biological targets.

| Compound | Target Organism / System | Primary Biological Activity | Key Quantitative Metric | Ref |

| 3,5-Dinitrobenzoate Esters | Mycobacterium tuberculosis | Antitubercular | High Potency (Variable MIC) | 1 |

| Pentyl 3-methyl-4-nitrobenzoate | Candida guilliermondii | Antifungal | MIC = 31 µM | 2 |

| Compound X8 | Zebrafish Embryos | Anti-angiogenic | Sublethal Dose = 3 µM | 3 |

| Triphenyltin(IV) 3-nitrobenzoate | Plasmodium falciparum | Antimalarial | IC₅₀ = 7.2 x 10⁻³ µg/mL | 4 |

Experimental Workflows & Methodologies

To ensure reproducibility and scientific rigor, the following self-validating protocols detail the exact methodologies required to evaluate the biological activities of substituted nitrobenzoates.

Protocol A: High-Throughput Mycobacterial Resazurin Microtiter Assay (REMA)

Purpose: To evaluate the antitubercular efficacy of substituted nitrobenzoate esters based on cellular metabolic reduction.

-

Inoculum Preparation: Culture M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC until the logarithmic growth phase is reached (OD₆₀₀ ≈ 0.6-0.8).

-

Compound Dilution: Prepare two-fold serial dilutions of the nitrobenzoate derivatives in 96-well microtiter plates using 7H9 broth. Causality Note: Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced toxicity from skewing the MIC data.

-

Control Assignment: Designate specific wells for a sterility control (broth only), a growth control (inoculum + vehicle), and a positive control (inoculum + standard drug, e.g., Rifampicin).

-

Inoculation: Add 100 µL of the standardized bacterial suspension (adjusted to 10⁵ CFU/mL) to each well.

-

Incubation: Seal the plates to prevent evaporation and incubate at 37°C for 7 days in a humidified atmosphere.

-

Resazurin Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24-48 hours. Causality Note: Resazurin acts as an oxidation-reduction indicator. Viable mycobacteria metabolize resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent).

-

Signal Readout & Validation: Quantify fluorescence (Ex: 530 nm, Em: 590 nm). The MIC is defined as the lowest concentration preventing the resazurin color shift. Self-Validation: The assay is strictly validated only if the growth control exhibits robust fluorescence (>10⁴ RFU) and the sterility control remains at baseline.

Protocol B: Zebrafish Angiogenesis Assay for Compound X8

Purpose: To assess the anti-angiogenic properties of nitrobenzoate derivatives in vivo.

-

Embryo Collection: Collect transgenic zebrafish embryos (e.g., Tg(fli1:EGFP)) at 1 day post-fertilization (dpf). Causality Note: This specific transgenic line is utilized because the fli1 promoter drives green fluorescent protein expression specifically in endothelial cells, enabling real-time visualization of vascular network formation.

-

Dechorionation & Treatment: Manually dechorionate embryos using fine forceps. Transfer 10-15 embryos per well into a 24-well plate containing E3 medium.

-

Dosing: Administer Compound X8 at predetermined sublethal concentrations (e.g., 1 µM, 3 µM). Include a 0.1% DMSO vehicle control. Self-Validation: A positive control (e.g., SU5416, a known VEGFR inhibitor) is mandatory to confirm the sensitivity of the embryonic batch to anti-angiogenic agents.

-

Incubation: Incubate the embryos at 28.5°C until 3 dpf, allowing sufficient time for caudal vein plexus (CVP) formation.

-

Imaging: Anesthetize embryos with 0.02% tricaine. Mount in 1% low-melting-point agarose and image using a fluorescence microscope.

-

Quantification: Measure the area of the CVP and the number of intact vascular loops using image analysis software (e.g., ImageJ). A statistically significant reduction in CVP area relative to the vehicle control validates the anti-angiogenic efficacy of the compound.

References

-

Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC (NIH). 1

-

3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation - ResearchGate. 2

-

Nitrobenzoate-Derived Compound X8 Impairs Vascular Development in Zebrafish - PMC (NIH). 3

-

IN VITRO ANTIMALARIAL ACTIVITY OF SOME ORGANOTIN(IV)2-NITROBENZOATE COMPOUNDS AGAINST PLASMODIUM FALCIPARUM - Macedonian Journal of Chemistry and Chemical Engineering. 4

Sources

Safety and handling precautions for Methyl 3-bromo-4-methyl-2-nitrobenzoate

An In-Depth Technical Guide to the Safe Handling of Methyl 3-bromo-4-methyl-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for Methyl 3-bromo-4-methyl-2-nitrobenzoate. As a senior application scientist, the following protocols and recommendations are synthesized from established safety data for structurally similar compounds, ensuring a robust and cautious approach to handling this chemical in a laboratory setting. The causality behind each recommendation is explained to foster a deeper understanding of the associated risks and mitigation strategies.

Understanding the Hazard Profile

-

Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2]

-

Harmful if Swallowed: May be harmful if ingested.

-

Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[2]

These hazards are attributed to the reactivity of the functional groups present on the benzene ring. The nitro group and the bromine atom can interact with biological macromolecules, leading to irritation and potential toxicity.

GHS Hazard Classification (Inferred)

| Hazard Class | Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Irritation | 2A | Warning | H319: Causes serious eye irritation[1][2] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | Warning | H335: May cause respiratory irritation[2] |

| Acute toxicity, Oral | 4 | Warning | H302: Harmful if swallowed |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling is a combination of effective engineering controls and appropriate personal protective equipment. This dual approach minimizes the risk of exposure through inhalation, dermal contact, and accidental ingestion.

Engineering Controls: The First Line of Defense

All work with Methyl 3-bromo-4-methyl-2-nitrobenzoate should be conducted in a well-ventilated area.[3]

-

Fume Hood: A properly functioning chemical fume hood is mandatory for all manipulations of this compound, including weighing, transferring, and reactions. This is critical to prevent the inhalation of any dust or vapors that may be generated.

-

Safety Shower and Eyewash Station: An easily accessible and regularly tested safety shower and eyewash station are essential in the immediate work area.[4][5]

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Safety glasses with side shields or goggles are required.[3] A face shield should be worn when there is a risk of splashing.[6] | To prevent eye contact which can cause serious irritation.[1][2] |

| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, must be worn.[6][7] Gloves should be inspected for any signs of degradation or puncture before use and disposed of after handling the compound.[6][8] | To prevent skin contact and subsequent irritation. |

| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn to protect street clothing.[6] Closed-toe shoes are mandatory. | To prevent accidental skin contact. |

| Respiratory Protection | For most laboratory-scale operations in a fume hood, respiratory protection is not necessary. However, if there is a potential for generating significant amounts of dust or aerosols, a NIOSH-approved respirator with a particulate filter may be required.[4][8] | To prevent respiratory tract irritation.[2] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is crucial for maintaining a safe laboratory environment.

Handling

-

Avoid Contact: Avoid all contact with skin, eyes, and clothing.[6]

-

Avoid Dust and Aerosol Formation: Handle the solid material carefully to minimize the generation of dust.[6][8]

-

Use in a Well-Ventilated Area: All work should be performed in a chemical fume hood.[3]

-

Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking. Contaminated clothing should be removed and washed before reuse.

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[2][6]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[9]

-

Storage Conditions: Store in a cool, dark place. Some sources recommend refrigeration.

Emergency Procedures: A Proactive Approach

In the event of an accidental exposure or spill, a rapid and informed response is critical to minimizing harm.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4][10] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3][4][5] Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][11] |

| Ingestion | Do NOT induce vomiting.[4] Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[4][6] Seek immediate medical attention.[4] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[6][8] Wear appropriate PPE, including respiratory protection if necessary.[6] Avoid breathing dust.[6][8]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[6]

-

Containment and Cleanup: Carefully sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[6][8] Avoid creating dust.[6][8] Clean the spill area with a suitable solvent and then wash with soap and water.

Fire and Explosion Hazard Data

While not considered highly flammable, this compound will burn if exposed to a source of ignition.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][8]

-

Hazardous Combustion Products: In the event of a fire, toxic and irritating gases may be generated, including carbon oxides, nitrogen oxides, and hydrogen bromide.[7][9]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][6][7]

Disposal Considerations

All waste generated from the use of Methyl 3-bromo-4-methyl-2-nitrobenzoate must be considered hazardous waste.

-

Waste Disposal: Dispose of this material and its container in accordance with all applicable federal, state, and local regulations. It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]

-

Contaminated Packaging: Dispose of contaminated packaging as unused product.[6][8]

Experimental Workflow: Safe Handling of Methyl 3-bromo-4-methyl-2-nitrobenzoate

Caption: Workflow for the safe handling of Methyl 3-bromo-4-methyl-2-nitrobenzoate.

References

- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.

- TCI EUROPE N.V. SAFETY DATA SHEET.

- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.

- Santa Cruz Biotechnology, Inc. SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET.

- Sigma-Aldrich. Methyl 4-bromo-3-methyl-2-nitrobenzoate.

- Chemadvisor. (2010, November 29). MSDS - OHS14953.

- Accela ChemBio Inc. Material Safety Data Sheet.

- Capot Chemical. MSDS of methyl 3-bromo-4-fluoro-2-methylbenzoate.

- Acros Organics. (2025, December 20). SAFETY DATA SHEET.

- PubChem. Methyl 4-bromo-3-nitrobenzoate.

- FUJIFILM Wako Chemicals. (2023, March 16). SAFETY DATA SHEET.

- Capot Chemical. (2017, February 20). MSDS of Methyl 3-nitrobenzoate.

- Apollo Scientific. (2023, July 11). Methyl 3-methyl-4-nitrobenzoate - SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.

- ECHEMI. Methyl 2-bromo-5-nitrobenzoate SDS, 6942-36-5 Safety Data Sheets.

- ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - METHYL 2-NITROBENZOATE.

- Fisher Scientific. Methyl 2-methyl-3-nitrobenzoate - SAFETY DATA SHEET.

Sources

- 1. Methyl 4-bromo-3-nitrobenzoate | C8H6BrNO4 | CID 2736829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. home.miracosta.edu [home.miracosta.edu]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. accelachem.com [accelachem.com]

- 8. capotchem.com [capotchem.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Methodological & Application

Application Note: Regioselective Synthesis and Isolation of Methyl 3-bromo-4-methyl-2-nitrobenzoate

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of highly substituted, sterically hindered aromatic scaffolds is a fundamental challenge in modern drug development. The target compound, Methyl 3-bromo-4-methyl-2-nitrobenzoate , serves as a highly functionalized intermediate for cross-coupling reactions and advanced Active Pharmaceutical Ingredient (API) synthesis.

Starting from 4-methyl-2-nitrobenzoic acid , the synthetic route necessitates a two-stage approach: a Fischer esterification to protect the carboxylic acid, followed by an Electrophilic Aromatic Substitution (SEAr) to introduce the bromine atom.

The Regioselectivity Challenge

The intermediate, methyl 4-methyl-2-nitrobenzoate, presents a complex electronic environment. The aromatic ring is heavily deactivated by two electron-withdrawing groups: the ester (-COOMe) at C1 and the nitro (-NO2) at C2.

-

The -COOMe group is meta-directing, pushing electrophilic attack toward the C3 and C5 positions.

-

The -CH3 group at C4 is weakly activating and ortho/para-directing, which synergistically activates the exact same C3 and C5 positions .

Because both directing groups target C3 and C5, bromination will occur at both sites. The primary challenge is steric hindrance: C5 is flanked only by a methyl group and a hydrogen atom, making it the kinetically favored site. Conversely, C3 is highly hindered between the methyl group and the bulky nitro group. Thus, the 5-bromo isomer is the thermodynamic major product. Isolating the desired 3-bromo isomer requires forcing SEAr conditions and rigorous chromatographic baseline separation.

Suppressing Radical Pathways

A critical failure point in this synthesis is the inadvertent activation of radical pathways. If the reaction is exposed to light or radical initiators, benzylic bromination will occur at the C4-methyl group, yielding the undesired side-product methyl 4-(bromomethyl)-2-nitrobenzoate . To prevent this, the reaction must be conducted strictly in the dark using a strong Lewis acid to mandate the ionic SEAr mechanism.

Experimental Workflows

Figure 1: Two-step synthetic workflow and isolation strategy for the target benzoate.

Protocol A: Fischer Esterification

Objective: Convert 4-methyl-2-nitrobenzoic acid to methyl 4-methyl-2-nitrobenzoate.

-

Setup : In a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 10.0 g (55.2 mmol) of 4-methyl-2-nitrobenzoic acid in 100 mL of anhydrous methanol.

-

Catalysis : Slowly add 0.5 mL of concentrated sulfuric acid (H₂SO₄) dropwise while stirring.

-

Causality: H₂SO₄ acts as both a catalyst to protonate the carbonyl oxygen (increasing its electrophilicity) and a dehydrating agent to drive the equilibrium toward the ester product.

-

-

Reaction : Heat the mixture to reflux (65°C) for 12 hours. Monitor conversion via TLC (Hexanes:EtOAc 3:1).

-

Workup : Concentrate the mixture under reduced pressure to remove excess methanol. Dilute the residue with 150 mL of ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize the acid catalyst, followed by brine (50 mL).

-

Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the intermediate ester as a pale yellow solid.

Protocol B: Electrophilic Aromatic Bromination

Objective: Regioselective bromination via ionic SEAr mechanism.

-

Setup : In a 100 mL three-neck flask strictly shielded from light (wrapped in aluminum foil), dissolve 10.0 g (51.2 mmol) of methyl 4-methyl-2-nitrobenzoate in 50 mL of anhydrous dichloromethane (DCM).

-

Activation : Add 1.36 g (5.1 mmol, 0.1 eq) of anhydrous iron(III) bromide (FeBr₃).

-

Causality: The highly deactivated aromatic ring requires a strong Lewis acid to polarize the Br-Br bond and generate the highly reactive Br⁺ electrophile.

-

-

Bromination : Slowly add 3.15 mL (61.4 mmol, 1.2 eq) of liquid bromine (Br₂) dropwise via an addition funnel over 30 minutes at 0°C. (Safety: Perform exclusively in a fume hood).

-

Reaction : Warm the mixture to 40°C and stir for 24 hours.

-

Causality: The dark environment is strictly maintained to suppress homolytic cleavage of Br₂, preventing radical benzylic bromination at the C4-methyl group.

-

-

Quenching : Cool to room temperature and quench the reaction by slowly adding 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce unreacted bromine to benign bromide ions.

-

Extraction : Extract the aqueous layer with DCM (2 × 50 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield a crude regioisomer mixture.

Protocol C: Chromatographic Separation

Objective: Isolate the sterically hindered 3-bromo isomer from the 5-bromo major product.

-

Preparation : Dry-load the crude mixture onto a high-resolution silica gel column (230-400 mesh).

-

Elution : Perform isocratic elution using a low-polarity solvent system (Hexanes:DCM 80:20).

-

Causality: The 3-bromo and 5-bromo isomers possess nearly identical R_f values. A low-polarity system ensures slow elution, maximizing theoretical plates for baseline resolution.

-

-

Isolation : The less sterically hindered 5-bromo isomer typically elutes first. Collect the subsequent fractions containing the target Methyl 3-bromo-4-methyl-2-nitrobenzoate. Verify purity via ¹H-NMR (confirming the absence of the C5 proton singlet).

Quantitative Data & Reagent Profiling

Table 1: Reaction Profile and Theoretical Yields

| Compound | MW ( g/mol ) | Equivalents | Amount | Role |

| 4-methyl-2-nitrobenzoic acid | 181.15 | 1.0 | 10.0 g | Starting Material |

| Methanol | 32.04 | Excess | 100 mL | Reactant / Solvent |

| Sulfuric Acid (conc.) | 98.08 | 0.1 | 0.5 mL | Catalyst |

| Methyl 4-methyl-2-nitrobenzoate | 195.17 | 1.0 | 10.7 g * | Intermediate |

| Bromine (Br₂) | 159.81 | 1.2 | 3.4 mL | Electrophile |

| Iron(III) Bromide (FeBr₃) | 295.56 | 0.1 | 1.6 g | Lewis Acid |

| Methyl 3-bromo-4-methyl-2-nitrobenzoate | 274.07 | - | ~3.5 g | Target Product |

| Methyl 5-bromo-4-methyl-2-nitrobenzoate | 274.07 | - | ~9.5 g | Major Byproduct |

*Assumes 100% theoretical conversion for the intermediate esterification step. Final product yields reflect typical regioisomeric ratios (~1:3 in favor of the 5-bromo isomer).

Mechanistic Visualization

Figure 2: Synergistic directing effects and steric hindrance governing SEAr regioselectivity.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.[Link]

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15088701, Methyl 2-(bromomethyl)-4-nitrobenzoate.[Link]

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 106987, 4-Methyl-2-nitrobenzoic acid.[Link]

Application Note: Purification of Methyl 3-bromo-4-methyl-2-nitrobenzoate via Dual-Solvent Recrystallization

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter highly functionalized aromatic building blocks that require stringent purification before downstream utilization. Methyl 3-bromo-4-methyl-2-nitrobenzoate is a prime example: an advanced intermediate widely used in medicinal chemistry and material science[1]. Because it possesses multiple orthogonal reactive sites (bromo, methyl, nitro, and ester groups), its upstream synthesis often generates structurally similar regioisomeric impurities (e.g., alternate nitration or bromination products)[2].

To achieve >99% purity, recrystallization remains the gold standard. The mechanistic rationale for this technique relies on manipulating the thermodynamic landscape of the system. By utilizing a carefully selected solvent gradient, we exploit the differential temperature-dependent solubility of the target molecule versus its impurities. The target compound is thermodynamically driven into a highly ordered, lower-energy crystal lattice, while impurities remain solvated in the mother liquor because their structural deviations prevent them from packing efficiently into the target's crystal matrix[3].

Physicochemical Properties

Understanding the quantitative physical properties of the target molecule is the first step in designing a robust purification protocol. The data below informs our solvent selection and thermal parameters[4],[1].

| Property | Value / Description |

| Chemical Name | Methyl 3-bromo-4-methyl-2-nitrobenzoate |

| CAS Number | 320740-33-8 |

| Molecular Formula | C9H8BrNO4 |

| Molecular Weight | 274.07 g/mol |

| Appearance | Solid (typically off-white to pale yellow crystalline powder) |

| Solubility Profile | Soluble in EtOAc, DCM, Methanol; Insoluble in Hexanes, Water |

Solvent Selection: The Causality of the Dual-Solvent System

Choosing the correct solvent system is not arbitrary; it is a calculated thermodynamic decision. Methyl 3-bromo-4-methyl-2-nitrobenzoate possesses moderate polarity. While single-solvent systems (like methanol or ethanol) are often used for simpler nitrobenzoates[5], a dual-solvent approach using Ethyl Acetate (EtOAc) and Hexanes provides superior, tunable control over the dielectric constant of the medium.

-

The "Good" Solvent (Ethyl Acetate): The compound exhibits high solubility in hot EtOAc (a polar aprotic solvent) due to favorable dipole-dipole interactions with the ester and nitro groups.

-

The "Anti-Solvent" (Hexanes): The compound is practically insoluble in non-polar aliphatic hydrocarbons.

-

The Causality: By dissolving the crude material in a minimum volume of hot EtOAc and titrating in hot hexanes until the cloud point is reached, we create a perfectly poised supersaturated solution. This controlled nucleation prevents the rapid precipitation ("crashing out") that typically traps impurities within the crystal lattice, ensuring high-fidelity crystal growth.

Experimental Workflow Visualization

Workflow diagram for the dual-solvent recrystallization of Methyl 3-bromo-4-methyl-2-nitrobenzoate.

Detailed Step-by-Step Protocol

This protocol is designed with built-in causality. Every physical action has a specific thermodynamic or kinetic purpose.

Phase 1: Dissolution and Clarification

-

Preparation: Weigh the crude Methyl 3-bromo-4-methyl-2-nitrobenzoate and transfer it to an Erlenmeyer flask equipped with a magnetic stir bar.

-

Primary Solvation: Add a minimum volume of Ethyl Acetate (approx. 2–3 mL per gram of crude). Heat the suspension gently on a stirring hotplate to just below the boiling point of EtOAc (~70°C).

-

Causality Check: Why a minimum volume? Excess solvent flattens the solubility curve, drastically reducing the final yield. The goal is to reach absolute saturation at the boiling point.

-

-

Hot Filtration (If Required): If insoluble particulates (e.g., inorganic salts or dust) are visible, perform a rapid hot filtration through a pre-warmed fluted filter paper. The glassware must be pre-heated to prevent premature crystallization in the funnel stem.

Phase 2: Anti-Solvent Addition and Nucleation

-

Titration: While maintaining the solution at ~70°C, begin adding hot Hexanes dropwise via an addition funnel or pipette.

-

The Cloud Point: Continue the addition until a faint, persistent turbidity (cloudiness) is observed. This visual cue indicates that the solution has reached its thermodynamic saturation limit at this temperature.

-

Re-clarification: Add 1–2 drops of hot EtOAc just until the solution becomes clear again. This establishes the optimal starting point for defect-free crystal nucleation.

Phase 3: Controlled Crystallization

-

Cooling Gradient: Remove the flask from the heat source. Allow it to cool slowly to room temperature, completely undisturbed.

-

Causality Check: Why cool slowly and undisturbed? Rapid cooling or agitation causes sudden supersaturation, leading to amorphous precipitation. Slow cooling provides the kinetic activation energy needed for molecules to align perfectly into a crystalline lattice, actively excluding impurities.

-

-

Maturation: Once at room temperature, transfer the flask to an ice-water bath (0–5°C) for 30–60 minutes. This further depresses the solubility curve, maximizing the recovery yield.

Phase 4: Isolation and Drying

-

Filtration: Collect the crystals via vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small volume of ice-cold Hexanes/EtOAc mixture (e.g., 9:1 ratio).

-

Causality Check: The wash solvent must be ice-cold to prevent re-dissolving the purified product, while effectively washing away the impurity-rich mother liquor adhering to the crystal surfaces.

-

-

Drying: Transfer the crystals to a vacuum desiccator or vacuum oven (at 40°C) and dry to a constant weight to remove all residual solvent.

Analytical Validation (Self-Validating System)

A robust protocol must validate itself. To ensure the purification has succeeded without blindly trusting the visual appearance of the crystals, the system must be validated through the following analytical cross-checks:

-

Mass Balance & Yield: Calculate the percentage recovery. A typical first-crop yield should be 70–85%. If the yield is <50%, the mother liquor contains excessive product (likely due to adding too much EtOAc initially) and must be concentrated for a second crop.

-

Melting Point Depression: Measure the melting point of both the crude and the recrystallized product. The purified crystals must exhibit a sharp melting point range (≤ 1–2°C variance). A broad or depressed melting point strictly indicates the presence of residual solvent or trapped impurities.

-

Chromatographic Purity (HPLC/TLC): Run a TLC (e.g., 8:2 Hexanes:EtOAc) or HPLC comparing three samples: the crude, the purified crystals, and the mother liquor. The mother liquor must show an enrichment of impurity spots compared to the crude, validating that the thermodynamic exclusion successfully partitioned the impurities away from the target lattice.

References

-

Molaid Chemical Database. methyl 3-bromo-4-methyl-2-nitrobenzoate - CAS 320740-33-8 Physicochemical Properties. Molaid.[Link]

-

The Journal of Organic Chemistry. ortho-Metalation of Unprotected 3-Bromo and 3-Chlorobenzoic Acids with Hindered Lithium Dialkylamides. ACS Publications.[Link]

-

Scribd. Nitration of Methyl Benzoate Experiment - Recrystallization Protocols and Yield Calculations.[Link]

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of Methyl 3-bromo-4-methyl-2-nitrobenzoate

Executive Summary

Methyl 3-bromo-4-methyl-2-nitrobenzoate (CAS: 320740-33-8)[1] is a highly functionalized, sterically demanding aryl halide. It serves as a privileged scaffold in the synthesis of complex biaryl architectures, including atropisomeric ligands and advanced pharmaceutical intermediates. The dense substitution pattern around the reactive C-Br bond—specifically the ortho-nitro and ortho-methyl groups—imparts a unique reactivity profile that renders standard cross-coupling conditions ineffective. This application note provides a comprehensive, field-proven methodology for overcoming these steric and electronic barriers in Suzuki-Miyaura reactions.

Mechanistic Causality & Ligand Selection

The Suzuki coupling of this substrate presents a classic "race condition" in palladium catalysis, governed by competing electronic and steric effects[2]:

-

Oxidative Addition (Electronically Favored) : The C3-bromine is flanked by a strongly electron-withdrawing C2-nitro group and a C1-methyl ester. This powerful inductive (-I) and mesomeric (-M) effect drastically lowers the electron density of the C-Br bond, highly activating it toward oxidative addition by the Pd(0) species[3].

-

Transmetalation (Sterically Hindered Bottleneck) : While oxidative addition is rapid, the resulting Pd(II) intermediate is buried within a severe steric cleft formed by the ortho-nitro and ortho-methyl groups. The approach of the bulky boronate complex during transmetalation is kinetically hindered, often leading to catalyst stalling or competitive protodeboronation of the boronic acid[4].

-

Reductive Elimination (Sterically Demanding) : The final C-C bond formation requires the two aryl groups to adopt a co-planar transition state, which is strongly repelled by the ortho-substituents.

The Causality of Ligand Design : Standard catalysts like Pd(PPh₃)₄ fail because they lack the steric bulk to force reductive elimination and the electron density to stabilize the highly crowded Pd(II) resting state[3][5]. Success strictly requires bulky, electron-rich dialkylbiarylphosphines (Buchwald ligands) such as SPhos or XPhos[4][6]. The electron-rich dicyclohexylphosphine moiety stabilizes the Pd center, while the flexible biphenyl backbone provides the extreme steric bulk necessary to "push" the catalytic cycle forward, accelerating the rate-limiting reductive elimination step[2][6].

Catalytic Workflow Visualization

Catalytic cycle of Suzuki coupling for highly hindered ortho-substituted aryl bromides.

Experimental Protocols

Protocol: Site-Selective Suzuki-Miyaura Coupling using Pd(OAc)₂ and SPhos

This protocol is engineered as a self-validating system: the use of a biphasic solvent system ensures that the inorganic base remains dissolved to form the active boronate, while the high boiling point of toluene provides the thermal energy required to overcome the transmetalation activation barrier[7].

Reagents & Materials

-

Methyl 3-bromo-4-methyl-2-nitrobenzoate (1.0 equiv, 1.0 mmol)

-

Arylboronic acid (1.5 equiv, 1.5 mmol)

-

Palladium(II) acetate[Pd(OAc)₂] (0.05 equiv, 5 mol%)

-

SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.10 equiv, 10 mol%)

-

Potassium phosphate tribasic (K₃PO₄) (2.0 equiv, 2.0 mmol)

-

Toluene / HPLC-grade Water (10:1 v/v, 11 mL total)

Step-by-Step Methodology

-

Reaction Assembly : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 3-bromo-4-methyl-2-nitrobenzoate, the arylboronic acid, and K₃PO₄.

-

Atmospheric Purge : Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Causality: Electron-rich phosphines like SPhos are highly susceptible to oxidation; rigorous exclusion of oxygen prevents premature catalyst deactivation.

-

Catalyst Addition : In a separate argon-purged vial, pre-mix Pd(OAc)₂ and SPhos in 1 mL of degassed toluene. Stir for 5 minutes until the solution turns a pale orange, indicating the formation of the active Pd(0)L complex. Transfer this solution to the main reaction flask via syringe.

-

Solvent Introduction : Add the remaining degassed toluene (9 mL) and degassed water (1 mL) to the reaction flask. Causality: Water is strictly required to hydrate the K₃PO₄ and form the reactive Ar-B(OH)₃⁻ "ate" complex, which is the actual species that undergoes transmetalation.

-

Thermal Activation : Heat the biphasic mixture to 100 °C under vigorous stirring (1000 rpm) for 12–16 hours. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1).

-

Workup & Purification : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and partition with water (10 mL). Extract the aqueous layer with ethyl acetate (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to afford the pure biaryl product.

Quantitative Data Presentation

The following table summarizes the optimization landscape, demonstrating the critical impact of ligand and base selection on the coupling efficiency of this sterically hindered scaffold.

| Catalyst / Ligand System | Base | Solvent System | Temperature | Yield (%) | Observation / Causality |

| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | DME / H₂O | 80 °C | < 10% | Catalyst stalling; insufficient steric bulk for reductive elimination. |

| Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | Dioxane / H₂O | 90 °C | 35% | Incomplete conversion; bidentate ligand restricts transmetalation. |

| Pd(OAc)₂ / SPhos (5/10 mol%) | K₃PO₄ | Toluene / H₂O | 100 °C | 88% | Optimal; bulky e-rich ligand drives the catalytic cycle. |

| Pd₂(dba)₃ / XPhos (2.5/10 mol%) | K₃PO₄ | Toluene / H₂O | 100 °C | 85% | Highly effective; slightly lower yield due to extreme steric crowding of XPhos. |

References

Sources

- 1. methyl 3-bromo-4-methyl-2-nitrobenzoate - CAS号 320740-33-8 - 摩熵化学 [molaid.com]

- 2. 2-Chloro-5-nitrophenylboronic acid | 867333-29-7 | Benchchem [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Bromo-2-nitrophenol | 7693-52-9 | Benchchem [benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

Application Notes: Methyl 3-bromo-4-methyl-2-nitrobenzoate as a Strategic Intermediate in Pharmaceutical Synthesis

Abstract

Methyl 3-bromo-4-methyl-2-nitrobenzoate is a highly functionalized aromatic compound that serves as a strategic building block in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring a nitro group, a bromine atom, and a methyl ester, offers multiple, orthogonal points for chemical modification. This document provides a comprehensive guide for researchers and drug development professionals on the properties, synthesis, and core applications of this intermediate, with a focus on its conversion to a key aniline synthon—a cornerstone for the construction of kinase inhibitors and other targeted therapeutics.

Introduction: The Strategic Value of a Multi-Functionalized Intermediate

In modern medicinal chemistry, the rapid assembly of complex molecular architectures is paramount. The efficiency of a synthetic route often hinges on the strategic use of pre-functionalized starting materials that allow for sequential and selective reactions. Methyl 3-bromo-4-methyl-2-nitrobenzoate is an exemplary intermediate, embodying this principle.

The molecule's utility is derived from three key functional groups:

-

The Nitro Group: This powerful electron-withdrawing group can be selectively reduced to a primary amine (aniline). This transformation is fundamental in drug synthesis, as the resulting aniline is a nucleophile used to form amides, sulfonamides, ureas, and to construct various heterocyclic systems that are prevalent in pharmacologically active compounds.

-

The Bromine Atom: Positioned on the aromatic ring, the bromine atom is an ideal handle for transition-metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the introduction of diverse aryl, alkyl, and amino substituents.

-

The Methyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another point for diversification or for modulating the final compound's physicochemical properties.

The strategic arrangement of these groups allows for a logical and controlled synthetic sequence, making it a valuable precursor in the development of novel therapeutics, particularly in the field of oncology with the synthesis of kinase inhibitors.[1]

Physicochemical & Safety Data

A thorough understanding of the intermediate's properties is critical for its safe handling and effective use in synthesis.

Table 1: Properties of Methyl 3-bromo-4-methyl-2-nitrobenzoate

| Property | Value | Source |

| CAS Number | Not explicitly found for this isomer; similar isomer 821773-44-8 | [2] |

| Molecular Formula | C₉H₈BrNO₄ | [1] |

| Molecular Weight | 274.07 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [2] |

| Solubility | Soluble in organic solvents like toluene. | [1] |

| Storage | Refrigerator | [2] |

Safety Information

This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Signal Word: Warning[2]

-

Pictogram: GHS07 (Exclamation Mark)[2]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray).[2]

Synthesis of the Intermediate

The preparation of Methyl 3-bromo-4-methyl-2-nitrobenzoate is typically achieved through a sequential electrophilic aromatic substitution strategy. A common and logical route involves the nitration of a pre-existing bromo-methyl-benzoate precursor. The directing effects of the substituents guide the regioselectivity of the reaction.

Caption: Synthesis of the target intermediate via electrophilic nitration.

Core Application: Reduction to a Key Aniline Synthon

The primary and most powerful application of Methyl 3-bromo-4-methyl-2-nitrobenzoate in pharmaceutical synthesis is its reduction to Methyl 2-amino-3-bromo-4-methylbenzoate . This transformation unmasks the aniline functionality, which is a critical nucleophile for building the core structures of many drugs.

Catalytic hydrogenation using palladium on carbon (Pd/C) is a preferred industrial method due to its high efficiency, clean reaction profile, and the ease of removing the catalyst by filtration.

Caption: Reduction of the nitro-intermediate to the key aniline synthon.

Protocol 1: Synthesis of Methyl 2-amino-3-bromo-4-methylbenzoate

Objective: To prepare the key aniline intermediate via catalytic hydrogenation.

Materials & Reagents:

-

Methyl 3-bromo-4-methyl-2-nitrobenzoate (1.0 eq)

-

10% Palladium on Carbon (Pd/C), 50% wet (approx. 5 mol%)

-

Methanol (or Ethyl Acetate)

-